molecular formula C18H40N4O16S B12092837 Kanamycin monosulphate monohydrate

Kanamycin monosulphate monohydrate

Cat. No.: B12092837
M. Wt: 600.6 g/mol
InChI Key: VWSPLXPERFFCLK-UHFFFAOYSA-N
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Description

Kanamycin, sulfate (1:1), monohydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. The compound is available in several forms, including oral, intravenous, and intramuscular preparations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure kanamycin sulfate .

Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce kanamycin. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. The harvested broth undergoes multiple purification steps, including ion-exchange chromatography and solvent extraction, to isolate and purify kanamycin sulfate .

Chemical Reactions Analysis

Types of Reactions: Kanamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various kanamycin derivatives, which may exhibit different levels of antibacterial activity and pharmacokinetic properties .

Scientific Research Applications

Kanamycin, sulfate (1:1), monohydrate has a wide range of scientific research applications:

Mechanism of Action

Kanamycin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain. This results in the production of nonfunctional proteins, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: Kanamycin is unique in its specific activity against certain Gram-negative bacteria and its use in molecular biology for selecting kanamycin-resistant strains. Its relatively low cost and availability make it a valuable tool in both clinical and research settings .

Properties

Molecular Formula

C18H40N4O16S

Molecular Weight

600.6 g/mol

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate

InChI

InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2

InChI Key

VWSPLXPERFFCLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O

Origin of Product

United States

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